molecular formula C14H21NO3 B12021749 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone CAS No. 7454-16-2

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone

Cat. No.: B12021749
CAS No.: 7454-16-2
M. Wt: 251.32 g/mol
InChI Key: LXTVJPGACWPWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone is a chemical compound with the molecular formula C14H21NO3 It is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Batch Reactors: Where the reaction is carried out in a single vessel, and the product is isolated after the reaction is complete.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or halides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone can be compared with other similar compounds, such as:

    4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetic acid: Similar structure but with an acetic acid group instead of an ethanone group.

    This compound oxime: An oxime derivative with different reactivity and applications.

    1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone: A methoxy derivative with distinct chemical properties.

Properties

CAS No.

7454-16-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone

InChI

InChI=1S/C14H21NO3/c1-10(2)15-8-13(17)9-18-14-6-4-12(5-7-14)11(3)16/h4-7,10,13,15,17H,8-9H2,1-3H3

InChI Key

LXTVJPGACWPWOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.